(2S)-3-(4-Phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide (2S)-3-(4-Phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide AS604872 is a small molecule selective antagonist of the FP receptor in inhibition of spontaneous uterine contraction. AS604872 significantly accelerated degeneration of the media in both cerebral artery and aorta as evidenced by thinning of the media and disruption of the elastic lamina and promoted IA and aortic dissection. AS604872 can be used to make models of these vascular diseases with extensive degeneration.
Brand Name: Vulcanchem
CAS No.: 612532-48-6
VCID: VC0519455
InChI: InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1
SMILES: C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5
Molecular Formula: C28H25N3O3S2
Molecular Weight: 515.6 g/mol

(2S)-3-(4-Phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide

CAS No.: 612532-48-6

Inhibitors

VCID: VC0519455

Molecular Formula: C28H25N3O3S2

Molecular Weight: 515.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-3-(4-Phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide - 612532-48-6

CAS No. 612532-48-6
Product Name (2S)-3-(4-Phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide
Molecular Formula C28H25N3O3S2
Molecular Weight 515.6 g/mol
IUPAC Name (2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide
Standard InChI InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1
Standard InChIKey LSSZZFZFFKZTCL-IAPPQJPRSA-N
Isomeric SMILES C1CS[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C5=CC=CC=N5
SMILES C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5
Canonical SMILES C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5
Appearance Solid powder
Description AS604872 is a small molecule selective antagonist of the FP receptor in inhibition of spontaneous uterine contraction. AS604872 significantly accelerated degeneration of the media in both cerebral artery and aorta as evidenced by thinning of the media and disruption of the elastic lamina and promoted IA and aortic dissection. AS604872 can be used to make models of these vascular diseases with extensive degeneration.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide
AS 604872
AS604872
Reference 1: Fukuda M, Aoki T, Manabe T, Maekawa A, Shirakawa T, Kataoka H, Takagi Y, Miyamoto S, Narumiya S. Exacerbation of intracranial aneurysm and aortic dissection in hypertensive rat treated with the prostaglandin F-receptor antagonist AS604872. J Pharmacol Sci. 2014;126(3):230-42. PubMed PMID: 25341845.
2: Cirillo R, Tos EG, Page P, Missotten M, Quattropani A, Scheer A, Schwarz MK, Chollet A. Arrest of preterm labor in rat and mouse by an oral and selective nonprostanoid antagonist of the prostaglandin F2alpha receptor (FP). Am J Obstet Gynecol. 2007 Jul;197(1):54.e1-9. PubMed PMID: 17618756.
3: Chollet A, Tos EG, Cirillo R. Tocolytic effect of a selective FP receptor antagonist in rodent models reveals an innovative approach to the treatment of preterm labor. BMC Pregnancy Childbirth. 2007 Jun 1;7 Suppl 1:S16. PubMed PMID: 17570160; PubMed Central PMCID: PMC1892057.
PubChem Compound 10152528
Last Modified Nov 11 2021
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